molecular formula C16H15Cl3N2O2 B15151070 2-(dimethylamino)-N-[4-(2,4,5-trichlorophenoxy)phenyl]acetamide

2-(dimethylamino)-N-[4-(2,4,5-trichlorophenoxy)phenyl]acetamide

Cat. No.: B15151070
M. Wt: 373.7 g/mol
InChI Key: ASOQHGGUTRAJKV-UHFFFAOYSA-N
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Description

2-(dimethylamino)-N-[4-(2,4,5-trichlorophenoxy)phenyl]acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex molecular structure, which includes a dimethylamino group, a trichlorophenoxy group, and a phenylacetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)-N-[4-(2,4,5-trichlorophenoxy)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Preparation of 2,4,5-trichlorophenol: This can be achieved through the chlorination of phenol using chlorine gas in the presence of a catalyst.

    Formation of 2,4,5-trichlorophenoxyacetic acid: The 2,4,5-trichlorophenol is then reacted with chloroacetic acid under basic conditions to form the corresponding phenoxyacetic acid.

    Amidation Reaction: The phenoxyacetic acid is then converted to its acyl chloride derivative using thionyl chloride. This acyl chloride is subsequently reacted with 4-aminophenylacetamide in the presence of a base to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(dimethylamino)-N-[4-(2,4,5-trichlorophenoxy)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichlorophenoxy group, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

2-(dimethylamino)-N-[4-(2,4,5-trichlorophenoxy)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(dimethylamino)-N-[4-(2,4,5-trichlorophenoxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(dimethylamino)-N-[4-(2,4-dichlorophenoxy)phenyl]acetamide
  • 2-(dimethylamino)-N-[4-(2,4,6-trichlorophenoxy)phenyl]acetamide
  • 2-(dimethylamino)-N-[4-(2,3,4-trichlorophenoxy)phenyl]acetamide

Uniqueness

2-(dimethylamino)-N-[4-(2,4,5-trichlorophenoxy)phenyl]acetamide is unique due to its specific substitution pattern on the phenoxy group, which can influence its chemical reactivity and biological activity. The presence of the 2,4,5-trichlorophenoxy group may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C16H15Cl3N2O2

Molecular Weight

373.7 g/mol

IUPAC Name

2-(dimethylamino)-N-[4-(2,4,5-trichlorophenoxy)phenyl]acetamide

InChI

InChI=1S/C16H15Cl3N2O2/c1-21(2)9-16(22)20-10-3-5-11(6-4-10)23-15-8-13(18)12(17)7-14(15)19/h3-8H,9H2,1-2H3,(H,20,22)

InChI Key

ASOQHGGUTRAJKV-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(=O)NC1=CC=C(C=C1)OC2=CC(=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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